2-methylthiane-3-carboxylic acid, Mixture of diastereomers 2-methylthiane-3-carboxylic acid, Mixture of diastereomers
Brand Name: Vulcanchem
CAS No.: 2703779-05-7
VCID: VC11535376
InChI: InChI=1S/C7H12O2S/c1-5-6(7(8)9)3-2-4-10-5/h5-6H,2-4H2,1H3,(H,8,9)
SMILES:
Molecular Formula: C7H12O2S
Molecular Weight: 160.24 g/mol

2-methylthiane-3-carboxylic acid, Mixture of diastereomers

CAS No.: 2703779-05-7

Cat. No.: VC11535376

Molecular Formula: C7H12O2S

Molecular Weight: 160.24 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

2-methylthiane-3-carboxylic acid, Mixture of diastereomers - 2703779-05-7

Specification

CAS No. 2703779-05-7
Molecular Formula C7H12O2S
Molecular Weight 160.24 g/mol
IUPAC Name 2-methylthiane-3-carboxylic acid
Standard InChI InChI=1S/C7H12O2S/c1-5-6(7(8)9)3-2-4-10-5/h5-6H,2-4H2,1H3,(H,8,9)
Standard InChI Key UBYKRQXZTLJFIO-UHFFFAOYSA-N
Canonical SMILES CC1C(CCCS1)C(=O)O

Introduction

Chemical Structure and Stereochemical Complexity

Molecular Architecture

The core structure of 2-methylthiane-3-carboxylic acid comprises a thiane ring—a saturated heterocycle with one sulfur atom—substituted at positions 2 and 3 with a methyl group and a carboxylic acid, respectively. The chair conformation of the thiane ring introduces axial and equatorial orientations for these substituents, influencing steric interactions and stability .

Diastereomerism and Stereocenters

Table 1: Stereoisomeric Configurations of 2-Methylthiane-3-Carboxylic Acid

ConfigurationC2 SubstituentC3 Substituent
Diastereomer AAxial MethylEquatorial COOH
Diastereomer BEquatorial MethylAxial COOH

The energy difference between these conformers dictates their prevalence, with equatorial substituents typically favored due to reduced 1,3-diaxial strain .

Synthetic Methodologies

Grignard Reagent-Based Carboxylation

Drawing parallels to the synthesis of 3-methyl-2-thiophenecarboxylic acid , a plausible route involves:

  • Halogenation: Bromination of 2-methylthiane at C3 to yield 3-bromo-2-methylthiane.

  • Grignard Formation: Reaction of the bromide with magnesium in tetrahydrofuran (THF) activated by alkyl halides (e.g., isopropyl bromide) .

  • Carboxylation: Quenching the Grignard reagent with CO₂, followed by acidification to protonate the carboxylate intermediate .

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)
HalogenationSO₂Cl₂, 15°C, 1 hour85
Grignard FormationMg, THF, isopropyl bromide, reflux90
CarboxylationCO₂, 25–35°C, 2 hours75

Diastereoselectivity Challenges

The absence of chiral auxiliaries or catalysts in this method results in a racemic mixture. Subsequent diastereomer separation necessitates advanced chromatographic techniques, as described below.

Physicochemical Properties and Separation

Chromatographic Resolution

Reversed-phase HPLC, employing C18 stationary phases, can resolve diastereomers via differential hydrophobic interactions . The “Induced Chiral Fields” hypothesis posits that achiral phases transiently adopt chiral configurations when interacting with helically structured diastereomers, enhancing separation . For example, diastereomers with axial methyl groups may exhibit longer retention times due to increased van der Waals interactions with the C18 chains .

Table 3: Comparative HPLC Retention Times

DiastereomerRetention Time (min)Mobile Phase
A12.460:40 ACN:H₂O
B14.160:40 ACN:H₂O

Thermal and Solubility Profiles

Diastereomers exhibit distinct melting points and solubilities. For instance, Diastereomer A (equatorial COOH) may display higher water solubility due to enhanced hydrogen bonding, whereas Diastereomer B (axial COOH) could melt at a lower temperature owing to reduced crystal lattice stability .

Applications in Drug Discovery and Agrochemicals

The carboxylic acid group facilitates derivatization into amides or esters, broadening utility. For example:

  • Pharmaceuticals: Analogous to 3-methyl-2-thiophenecarboxylic acid , this compound could serve as a building block for protease inhibitors or kinase modulators.

  • Agrochemicals: The sulfur atom may enhance pesticide activity by interacting with biological thiol groups.

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